molecular formula C13H10F3N3O B1463038 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255779-28-2

9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one

Cat. No.: B1463038
CAS No.: 1255779-28-2
M. Wt: 281.23 g/mol
InChI Key: UGFUWXFJHKPVEK-UHFFFAOYSA-N
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Description

9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one is a chemical compound with the molecular formula C13H10F3N3O . It is a versatile material used in scientific research. Its unique structure enables various applications, such as drug discovery, organic synthesis, and material engineering.


Synthesis Analysis

The synthesis of this compound involves several steps . For instance, heating compound 1 with chloroacetyl chloride gives a mixture of two isomeric O-acylation products . The reaction with acetyl chloride in NaOH forms an N-acylation product .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H10F3N3O . More detailed structural information may be available in specific scientific literature or databases .


Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For example, it has been used in the construction of carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds . Copper-mediated or -catalyzed or metal-free oxidative C–H trifluoromethylation of terminal alkynes, tertiary amines, arenes and heteroarenes, and terminal alkenes have been demonstrated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various chemical databases . These databases often include information such as the compound’s molecular weight, melting point, boiling point, solubility, and other relevant data .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Studies demonstrate the synthesis of complex heterocyclic structures, including [1,4]diazepino[6,5-c]quinolin-5-one derivatives, through various chemical reactions. For instance, Kurasawa et al. (2005) reported the synthesis of 3-heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones by oxidative-hydrolytic ring transformation, highlighting a method to create novel quinolone analogues with potential therapeutic applications (Kurasawa, Kim, 2005). Similarly, Jančienė et al. (2010) synthesized new condensed heterosystems, including [1,4]diazepino[2,3-g]- and -[2,3-f]quinolines, illustrating the versatility of these compounds in creating diverse heterocyclic frameworks (Jančienė et al., 2010).

Biologically Active Molecules

Research into the biological activity of related compounds reveals their potential in antimicrobial and antifungal applications. Al-Hiari et al. (2008) explored the antimicrobial properties of substituted hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its analogues, finding significant activity against Gram-positive strains (Al-Hiari, Abu-Dahab, El-Abadelah, 2008). This indicates the potential of these compounds in developing new antimicrobial agents.

Chemical Transformations and Applications

The versatility of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one and related structures is further evidenced by their involvement in various chemical transformations. Okada et al. (2009) reported the synthesis of fluorine-containing 4-alkoxydihydrobenzo[b][1,4]diazepinols, demonstrating the utility of [1,4]diazepine derivatives in introducing fluorine atoms into complex organic molecules (Okada, Miyamura, Ota, Terai, Shibata, Sakata, 2009).

Safety and Hazards

The safety and hazards associated with this compound can be found in its Material Safety Data Sheet (MSDS) or similar resources . It’s important to handle all chemicals with appropriate safety measures to minimize risk.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one involves the condensation of 2-amino-4-trifluoromethylquinoline with ethyl acetoacetate followed by cyclization with phosgene and subsequent reduction with sodium borohydride.", "Starting Materials": [ "2-amino-4-trifluoromethylquinoline", "ethyl acetoacetate", "phosgene", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-trifluoromethylquinoline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(1-ethoxycarbonyl-2-trifluoromethyl-1,2-dihydroquinolin-4-ylamino)acetic acid.", "Step 2: Cyclization of the intermediate with phosgene in the presence of a base such as triethylamine to form 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one.", "Step 3: Reduction of the product with sodium borohydride in the presence of a solvent such as ethanol to obtain the final compound." ] }

CAS No.

1255779-28-2

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

IUPAC Name

9-(trifluoromethyl)-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)7-1-2-8-10(5-7)19-6-9-11(8)17-3-4-18-12(9)20/h1-2,5-6,17H,3-4H2,(H,18,20)

InChI Key

UGFUWXFJHKPVEK-UHFFFAOYSA-N

SMILES

C1CNC(=O)C2=CN=C3C=C(C=CC3=C2N1)C(F)(F)F

Canonical SMILES

C1CNC(=O)C2=CN=C3C=C(C=CC3=C2N1)C(F)(F)F

Origin of Product

United States

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